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Compound of Interest

Compound Name: MMV008138

Cat. No.: B15581428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial structure-activity relationship

(SAR) studies of the antimalarial compound MMV008138. The document summarizes key

quantitative data, details experimental methodologies, and visualizes relevant biological

pathways and workflows to offer a comprehensive resource for researchers in the field of drug

discovery and development.

Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-

resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic

agents with new mechanisms of action.[1][2][3] The Medicines for Malaria Venture (MMV)

"Malaria Box" initiative has been instrumental in providing open access to a collection of

compounds with confirmed activity against the asexual intraerythrocytic stages of P. falciparum.

[4] Among these, MMV008138 has emerged as a promising lead compound.

MMV008138 targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential

metabolic route for isoprenoid biosynthesis in malaria parasites that is absent in humans,

making it an attractive drug target.[1][2][4][5] Specifically, MMV008138 inhibits the enzyme 2-C-

methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes the conversion of

2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-

diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][2][3][5][6] This
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guide focuses on the initial SAR studies that have elucidated the key structural features of

MMV008138 required for its potent antimalarial activity.

Core Structure and Key Findings of SAR Studies
The core structure of MMV008138 is a tetrahydro-β-carboline. Initial studies quickly established

that the biological activity of this scaffold is highly dependent on its stereochemistry and

substitution patterns on the aromatic D-ring and at the C3 position.[4][7][8]

The key findings from the initial SAR studies are as follows:

Stereochemistry: The antimalarial activity resides almost exclusively in the (1R,3S)-

stereoisomer of MMV008138.[1][4][7] The other stereoisomers are significantly less potent or

inactive.[4]

D-Ring Substitution: Potent activity is contingent on the disubstitution of the D-ring (the

phenyl ring at C1). Specifically, 2',4'-disubstitution with at least one small, electron-

withdrawing group is crucial for both parasite growth inhibition and PfIspD enzyme inhibition.

[1][4] Analogs with unsubstituted or monosubstituted D-rings exhibit significantly weaker

activity.[1]

C3-Substituent: The carboxylic acid at the C3 position is an important feature for activity.

While the corresponding methyl ester shows weak activity, conversion to a methylamide can

be more potent than the parent carboxylic acid.[4][7]

Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from SAR studies, comparing the in vitro

activity of MMV008138 analogs against P. falciparum (Dd2 strain) and their inhibitory activity

against the recombinant PfIspD enzyme.

Table 1: SAR of the D-Ring of MMV008138 Analogs
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Compound
D-Ring
Substituents

P. falciparum
Growth Inhibition
IC50 (nM)

PfIspD Inhibition
IC50 (nM)

1a (MMV008138) 2',4'-di-Cl 250 ± 50 44 ± 15

1b Unsubstituted >10,000 510

1c 2'-Cl >5,000 >5,000

1d 4'-Cl >5,000 >5,000

1e 2'-Cl, 4'-F 320 ± 60 31 ± 5

1f 2'-F, 4'-Cl 350 ± 40 44 ± 11

1g 2',4'-di-F 860 ± 100 260 ± 100

1h 2'-Cl, 4'-Br 360 ± 100 48 ± 12

1i 2'-Br, 4'-Cl 430 ± 100 38 ± 10

1j 2'-Cl, 4'-CF3 680 ± 100 120 ± 10

1k 2'-CF3, 4'-Cl 560 ± 100 110 ± 20

1l 2'-CN, 4'-Cl 470 ± 100 130 ± 20

1u 2',4'-di-Me >10,000 NI

Data sourced from Ghavami et al., 2018.[1] "NI" signifies no inhibition.

Table 2: SAR of the C3-Substituent of MMV008138 Analogs

Compound C3-Substituent
P. falciparum Growth
Inhibition IC50 (nM)

4a (MMV008138) -COOH 250 ± 70

2a -COOCH3 6,800 ± 1,400

8a -CONHCH3 190 ± 20
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Data sourced from Carlier et al., 2015.[4]

Experimental Protocols
The synthesis of the tetrahydro-β-carboline core of MMV008138 and its analogs is achieved

through a Pictet-Spengler reaction.[1]

Reaction: The reaction involves the condensation of a tryptophan methyl ester (either (S)- or

(R)-Trp-OMe) with a substituted benzaldehyde.

Isomer Separation: This reaction typically yields a mixture of cis and trans diastereomers.

The desired trans-configured methyl ester intermediates are separated from the cis-isomers

by column chromatography on silica gel.

Saponification: The final carboxylic acid analogs are obtained by saponification of the

separated methyl esters.

The in vitro antimalarial activity of the compounds is determined against the chloroquine-

resistant Dd2 strain of P. falciparum.

Culture Conditions: Parasites are cultured in human erythrocytes in RPMI 1640 medium

supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

Assay Procedure: Asynchronous parasite cultures are exposed to serial dilutions of the test

compounds for 72 hours.

Growth Measurement: Parasite growth is quantified using a SYBR Green I-based

fluorescence assay, which measures DNA content.

IC50 Determination: The 50% inhibitory concentration (IC50) values are calculated by fitting

the dose-response data to a sigmoidal equation.

The inhibitory activity against the target enzyme is assessed using purified recombinant P.

falciparum IspD.

Enzyme and Substrates: The assay mixture contains recombinant PfIspD, MEP, and CTP in

a buffered solution.
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Inhibition: The enzyme is incubated with varying concentrations of the inhibitor.

Activity Measurement: The enzymatic reaction is initiated, and the production of

pyrophosphate is measured using a coupled colorimetric assay.

IC50 Determination: The IC50 values are determined from the dose-response curves.

Visualizations
The following diagram illustrates the MEP pathway in P. falciparum and the specific step

inhibited by MMV008138.
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MEP pathway showing IspD inhibition by MMV008138.

The diagram below outlines the logical workflow followed for the SAR studies of MMV008138.
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Workflow for the SAR-driven optimization of MMV008138.

Conclusion
The initial structure-activity relationship studies of MMV008138 have successfully identified the

critical structural determinants for its potent antiplasmodial activity. The (1R,3S)-

stereochemistry, the presence of a carboxylic acid or methylamide at C3, and 2',4'-
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disubstitution of the D-ring with small, electron-withdrawing groups are essential for the

inhibition of P. falciparum IspD and parasite growth.[1][4] These findings provide a solid

foundation for the further optimization of this promising antimalarial scaffold, with the goal of

developing new, effective, and selective therapies to combat malaria. The selective inhibition of

the parasite's MEP pathway, which is absent in humans, underscores the therapeutic potential

of this compound class.[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Initial Structure-Activity Relationship (SAR) Studies of
MMV008138: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581428#initial-structure-activity-relationship-sar-
studies-of-mmv008138]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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